molecular formula C13H9BrCl2 B8552957 3-Bromo-4'-chlorobenzhydryl chloride CAS No. 96223-09-5

3-Bromo-4'-chlorobenzhydryl chloride

Cat. No.: B8552957
CAS No.: 96223-09-5
M. Wt: 316.0 g/mol
InChI Key: OFJXCSSTIRDXRU-UHFFFAOYSA-N
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Description

3-Bromo-4'-chlorobenzhydryl chloride is a halogenated benzhydryl compound characterized by a central methylene group bonded to two aromatic rings: one substituted with a bromine atom at the 3-position and the other with a chlorine atom at the 4'-position, with an additional chloride substituent on the central carbon. This structure positions it as a versatile alkylating agent, particularly in pharmaceutical synthesis. Its reactivity as a benzhydryl chloride makes it valuable for constructing complex molecules via nucleophilic substitution reactions.

Properties

CAS No.

96223-09-5

Molecular Formula

C13H9BrCl2

Molecular Weight

316.0 g/mol

IUPAC Name

1-bromo-3-[chloro-(4-chlorophenyl)methyl]benzene

InChI

InChI=1S/C13H9BrCl2/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8,13H

InChI Key

OFJXCSSTIRDXRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Differences :

  • Reactivity : Benzoyl chlorides (e.g., 4-Bromobenzoyl chloride) undergo nucleophilic acyl substitution, forming amides or esters . In contrast, benzhydryl chlorides participate in SN1/SN2 reactions, transferring alkyl groups to nucleophiles.
  • Applications : Benzoyl chlorides are widely used in polymer and dye synthesis, whereas benzhydryl chlorides are niche intermediates for antimalarial agents (e.g., chlorobenzhydryl ureas) .

Benzhydryl and Related Aryl Chlorides

Compound Molecular Formula Substituents Pharmacological Relevance
This compound C₁₃H₉BrCl₂ 3-Br, 4'-Cl, benzhydryl-Cl Potential antimalarial precursor
Chlorobenzhydryl piperazine Not specified Piperazine-linked benzhydryl Analytical standards in drug formulations
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde C₁₅H₁₂BrClO₃ Bromo, chloro, methoxy No direct activity reported; structural analog

Key Insights :

  • Toxicity Profile : Chlorobenzhydryl derivatives exhibit lower cytotoxicity than primaquine, suggesting safer therapeutic profiles .

Bromo/Chloro-Substituted Aromatic Compounds

Compound Melting Point (°C) Boiling Point (°C) Commercial Price (5g)
4-Bromo-2-chlorobenzonitrile 67–68 142–143 Not specified
5-Bromo-2,4-difluorobenzenesulfonyl chloride Not specified Not specified ¥38,000 (JPY)
This compound Not available Not available Likely higher due to complexity

Commercial Considerations :

  • Bromo/chloro-substituted compounds are generally expensive due to halogenation steps. The target compound’s cost is expected to exceed simpler derivatives like 4-Bromobenzoyl chloride (¥6,800 for 25g) .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Bromo-4'-chlorobenzhydryl chloride, and how do reaction parameters affect yield?

Answer:
The synthesis of this compound typically involves halogenation of a benzhydryl chloride precursor. A common approach includes:

  • Step 1: Bromination at the 3-position of one benzene ring using a brominating agent (e.g., Br₂ with FeBr₃ as a catalyst) under anhydrous conditions.
  • Step 2: Chlorination at the 4'-position of the second benzene ring via electrophilic substitution (e.g., Cl₂ with AlCl₃).
    Critical Parameters:
  • Temperature: Excess heat (>80°C) may lead to over-halogenation or decomposition. Maintain 40–60°C for controlled reactivity .
  • Solvent: Use non-polar solvents (e.g., dichloromethane) to stabilize intermediates and minimize side reactions .
  • Catalyst Purity: Impurities in Lewis acids (e.g., AlCl₃) can reduce regioselectivity.

Basic: What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Answer:

  • 1H/13C NMR: Identify substituent positions via chemical shifts. For example:
    • Bromine’s deshielding effect at 3-position: δ ~7.5–7.8 ppm (1H).
    • Chlorine’s influence at 4'-position: δ ~130–135 ppm (13C) .
  • IR Spectroscopy: Confirm C-Cl (550–600 cm⁻¹) and C-Br (650–700 cm⁻¹) stretches.
  • HPLC: Assess purity (>98%) using a C18 column with UV detection at 254 nm .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • GHS Hazards: Classified as skin corrosion (1B) and severe eye damage (1) due to acyl chloride reactivity .
  • PPE: Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to prevent inhalation.
  • Spill Management: Neutralize with dry sodium bicarbonate; avoid water to prevent exothermic hydrolysis .

Advanced: How can researchers resolve discrepancies in reported melting points or spectral data for this compound?

Answer:

  • Purity Verification: Recrystallize using hexane/ethyl acetate (3:1) and compare HPLC retention times with literature values .
  • Crystallography: Single-crystal X-ray diffraction (as in for analogous compounds) confirms molecular geometry and substituent positions .
  • Controlled Replication: Repeat synthesis under inert atmosphere (N₂/Ar) to exclude moisture-induced degradation .

Advanced: What strategies mitigate decomposition during nucleophilic substitution reactions with this compound?

Answer:

  • Temperature Control: Conduct reactions at 0–4°C to slow hydrolysis of the benzhydryl chloride group .
  • Solvent Choice: Use aprotic solvents (e.g., THF) to stabilize intermediates and reduce nucleophilic interference.
  • Additives: Add molecular sieves to scavenge trace water, preserving electrophilic reactivity .

Advanced: How does the electronic interplay between bromine and chlorine substituents influence regioselectivity in further functionalization?

Answer:

  • Bromine (3-position): Acts as a weak electron-withdrawing group, directing electrophiles to the para position of its ring.
  • Chlorine (4'-position): Exerts an ortho/para-directing effect, but steric hindrance at the 4'-position favors meta substitution on the second ring.
    Experimental Validation:
  • Use DFT calculations (e.g., Gaussian 09) to model charge distribution and predict reaction sites .
  • Conduct competitive coupling reactions (e.g., Suzuki-Miyaura) with varying catalysts to validate regiochemical outcomes .

Advanced: How can computational methods optimize the design of derivatives using this compound?

Answer:

  • Molecular Docking: Screen derivatives for binding affinity to target proteins (e.g., kinase inhibitors) using AutoDock Vina .
  • QSAR Modeling: Correlate substituent effects (e.g., Hammett σ constants) with biological activity to prioritize synthetic targets .

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